Cas no 975-77-9 (6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-)

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- structure
975-77-9 structure
Product Name:6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-
CAS-nummer:975-77-9
MF:C20H22N2O2
MW:322.400885105133
CID:809506
PubChem ID:44224213
Update Time:2025-04-19

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-
    • (+)-Pericyclivine
    • Pericyclivine
    • Deformoakuammidine
    • Desformoakuammidin
    • Pericyclivin
    • sarpagan-17-oic acid methyl ester
    • NSC 91996
    • (16S)-Sarpagan-17-oic acid, methyl ester
    • [ "" ]
    • Sarpagan-17-oic acid, methyl ester, (16S)-
    • AKOS040753465
    • 975-77-9
    • DTXSID801268647
    • (6S,7R,10R,11S,11aS,E)-Methyl 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-6,10-methanoindolo[3,2-b]quinolizine-11-carboxylate
    • Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
    • AKOS032948964
    • DA-66584
    • Inchi: 1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1
    • InChI-sleutel: VXRAIAAMNNTQES-RIVXQSEJSA-N
    • LACHT: O(C)C([C@H]1[C@@H]2/C(=C\C)/CN3[C@H](C4=C(C5C=CC=CC=5N4)C[C@H]31)C2)=O

Berekende eigenschappen

  • Exacte massa: 322.16800
  • Monoisotopische massa: 322.168127949g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 574
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 45.3Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • PSA: 45.33000
  • LogboekP: 3.14260

6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)- Beveiligingsinformatie

  • Signaalwoord:Warning
  • Opslagvoorwaarde:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Aanbevolen leveranciers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk